molecular formula C7H16N2 B1381920 1-[(Dimethylamino)methyl]cyclobutan-1-amine CAS No. 1520929-80-9

1-[(Dimethylamino)methyl]cyclobutan-1-amine

Cat. No.: B1381920
CAS No.: 1520929-80-9
M. Wt: 128.22 g/mol
InChI Key: OMTAOOUFJIYVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Dimethylamino)methyl]cyclobutan-1-amine is a chemical compound with the molecular formula C7H16N2 It is known for its unique structure, which includes a cyclobutane ring substituted with a dimethylaminomethyl group

Scientific Research Applications

1-[(Dimethylamino)methyl]cyclobutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be utilized in the study of biological systems and as a potential ligand for receptor studies.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be employed in the development of new materials and chemical processes.

Safety and Hazards

This compound is classified as dangerous, with hazard statements H226 and H314 . Precautionary measures include avoiding release to the environment and seeking special instructions before use .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Dimethylamino)methyl]cyclobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production scale and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[(Dimethylamino)methyl]cyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Simpler amines, hydrocarbons

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of 1-[(Dimethylamino)methyl]cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[(Dimethylamino)methyl]cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    1-[(Dimethylamino)methyl]cyclopentane: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    1-[(Dimethylamino)methyl]cyclohexane: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

Uniqueness

1-[(Dimethylamino)methyl]cyclobutan-1-amine is unique due to its specific ring size and substitution pattern. The cyclobutane ring imparts distinct steric and electronic properties, making it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

1-[(dimethylamino)methyl]cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)6-7(8)4-3-5-7/h3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTAOOUFJIYVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520929-80-9
Record name 1-[(dimethylamino)methyl]cyclobutan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(Dimethylamino)methyl]cyclobutan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[(Dimethylamino)methyl]cyclobutan-1-amine
Reactant of Route 3
1-[(Dimethylamino)methyl]cyclobutan-1-amine
Reactant of Route 4
1-[(Dimethylamino)methyl]cyclobutan-1-amine
Reactant of Route 5
1-[(Dimethylamino)methyl]cyclobutan-1-amine
Reactant of Route 6
1-[(Dimethylamino)methyl]cyclobutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.